molecular formula C11H20ClNO2 B12115756 Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride

Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride

Cat. No.: B12115756
M. Wt: 233.73 g/mol
InChI Key: SUSAKVZBUPJUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride typically involves the reaction of ethyl 5-aminooctahydropentalene-2-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Scientific Research Applications

Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride can be compared with similar compounds such as:

    Ethyl 5-aminooctahydropentalene-2-carboxylate: The non-hydrochloride form of the compound.

    Ethyl 5-aminooctahydropentalene-2-carboxylate sulfate: Another salt form with different properties.

    Ethyl 5-aminooctahydropentalene-2-carboxylate nitrate: A nitrate salt with distinct chemical behavior.

Biological Activity

Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H15ClN2O2
  • Molecular Weight : 220.69 g/mol

This compound has been studied primarily for its role as a chemokine receptor antagonist. Chemokine receptors are crucial for the migration of immune cells to sites of inflammation and are implicated in various autoimmune diseases. By blocking these receptors, the compound may reduce inflammatory responses and provide therapeutic benefits in conditions like multiple sclerosis and rheumatoid arthritis .

Biological Activity

  • Anti-inflammatory Properties :
    • Studies indicate that octahydropentalene derivatives exhibit significant anti-inflammatory effects by inhibiting chemokine receptor activity. This suggests a potential application in treating inflammatory diseases .
  • Antitumor Activity :
    • Preliminary research has shown that derivatives of octahydropentalene can induce apoptosis in cancer cells, demonstrating cytotoxicity against various tumor cell lines. The mechanism appears to involve the inhibition of topoisomerase II, which is essential for DNA replication and repair .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may have neuroprotective effects, possibly through modulation of neuroinflammatory pathways. This could make it a candidate for further studies in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of chemokine receptors
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neuroinflammatory pathways

Case Study 1: Antitumor Activity

A study conducted on various octahydropentalene derivatives demonstrated their ability to inhibit tumor growth in vitro. The compounds were tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated IC50 values ranging from 0.01 to 0.3 μM, highlighting their potent cytotoxic effects .

Case Study 2: Anti-inflammatory Effects

Research involving animal models of autoimmune diseases showed that administration of this compound led to a marked reduction in inflammatory markers. The study suggested that the compound effectively reduced the migration of T-cells to inflamed tissues, providing a potential therapeutic avenue for conditions like rheumatoid arthritis .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 5-amino-1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-3-7-5-10(12)6-8(7)4-9;/h7-10H,2-6,12H2,1H3;1H

InChI Key

SUSAKVZBUPJUKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC(CC2C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.